2-Hydroxy-3-(4-nitrophenyl)propanoic acid
Overview
Description
2-Hydroxy-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxy and carboxylic acid functionalities. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-oxo-3-(4-nitrophenyl)propanoic acid.
Reduction: The major product is 2-hydroxy-3-(4-aminophenyl)propanoic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxy and nitrophenyl groups play a crucial role in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
2-Oxo-3-(4-nitrophenyl)propanoic acid: Similar structure but with a carbonyl group instead of a hydroxy group.
Properties
IUPAC Name |
2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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